molecular formula C11H14N2O3 B11991815 2-methyl-N-(4-methyl-3-nitrophenyl)propanamide CAS No. 7160-14-7

2-methyl-N-(4-methyl-3-nitrophenyl)propanamide

Cat. No.: B11991815
CAS No.: 7160-14-7
M. Wt: 222.24 g/mol
InChI Key: YTWKDTGKFWJDQA-UHFFFAOYSA-N
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Description

2-methyl-N-(4-methyl-3-nitrophenyl)propanamide is an organic compound with the molecular formula C11H14N2O3. It is a derivative of propanamide, featuring a nitro group and a methyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-methyl-3-nitrophenyl)propanamide typically involves the reaction of 4-methyl-3-nitroaniline with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-methyl-3-nitrophenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-methyl-3-nitrophenyl)propanamide involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(4-methyl-3-nitrophenyl)propanamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of a nitro group and a methyl group on the phenyl ring, along with the propanamide backbone, makes it a versatile compound for various applications .

Properties

CAS No.

7160-14-7

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

2-methyl-N-(4-methyl-3-nitrophenyl)propanamide

InChI

InChI=1S/C11H14N2O3/c1-7(2)11(14)12-9-5-4-8(3)10(6-9)13(15)16/h4-7H,1-3H3,(H,12,14)

InChI Key

YTWKDTGKFWJDQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)C)[N+](=O)[O-]

Origin of Product

United States

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